molecular formula C18H25BO4 B12828259 Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate

Cat. No.: B12828259
M. Wt: 316.2 g/mol
InChI Key: DPTWYOPSBZNTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopropane core substituted with a methyl carboxylate group and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety at the 4-position and a methyl group at the 3-position. The stereochemistry (1S,2S,3R) is critical for its asymmetric synthesis via radical cyclopropanation using (R,S)-L1 as a ligand . Its structural rigidity and boronate functionality make it valuable in cross-coupling reactions and medicinal chemistry.

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

methyl 1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C18H25BO4/c1-12-11-13(18(9-10-18)15(20)21-6)7-8-14(12)19-22-16(2,3)17(4,5)23-19/h7-8,11H,9-10H2,1-6H3

InChI Key

DPTWYOPSBZNTLV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Cyclopropanation

Industrial Production Methods

For large-scale synthesis, industrial methods optimize yield and purity through advanced techniques:

  • Continuous Flow Processes: These methods improve reaction efficiency by maintaining consistent temperature and pressure conditions throughout the synthesis.
  • Catalyst Optimization: Use of highly active catalysts such as palladium nanoparticles enhances reaction rates while reducing costs.
  • Purification Techniques: Crystallization or chromatography is employed to isolate the final product with high purity.

Reaction Mechanisms

The synthesis processes involve several key mechanisms:

Data Table: Key Reaction Parameters

Step Reagents Conditions Yield (%) Notes
Cyclopropanation Diazo compound + catalyst 0–50°C, THF solvent ~85 Requires precise temperature control
Boronate Ester Formation Pinacolborane + phenyl precursor 80°C, ethanol solvent ~90 Palladium catalyst essential
Esterification Methanol + acid catalyst 60–80°C ~95 Long reaction time for complete conversion

Notes on Optimization

  • Temperature Control: Precise temperature management during cyclopropanation prevents side reactions.
  • Catalyst Selection: Transition metal catalysts must be chosen based on their activity and selectivity for each step.
  • Purity Assessment: High-performance liquid chromatography (HPLC) is recommended for purity analysis of intermediate and final products.

Scientific Research Applications

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane-Based Analogs

Methyl 1-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Cyclopropane-1-Carboxylate (PN-1610)
  • Structural Difference : The boronate ester is at the phenyl ring’s 3-position instead of 4-position, and lacks the 3-methyl group.
  • Impact : Altered steric and electronic effects may reduce steric hindrance during Suzuki-Miyaura coupling compared to the target compound. PN-1610 exhibits 96% purity and is used in cross-coupling libraries .
  • Synthesis : Prepared via standard coupling protocols, contrasting with the asymmetric radical method for the target compound .
1-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarbonitrile
  • Functional Group : Replaces the methyl carboxylate with a nitrile.

Cyclobutane-Based Analogs

Methyl 2-Phenyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclobutane-1-Carboxylate (22)
  • Structural Difference : Cyclobutane ring instead of cyclopropane.
  • Impact : Reduced ring strain increases conformational flexibility but decreases reactivity in strain-driven reactions. Synthesized via photocycloaddition, enabling access to diverse stereoisomers .
Methyl 3-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Methylene)Cyclobutane-1-Carboxylate
  • Functional Group : Boronate ester is conjugated to a methylene group.
  • Reactivity : The α,β-unsaturated system enhances electrophilicity, making it suitable for Michael additions or Diels-Alder reactions, unlike the target compound .

Heterocyclic and Substituted Phenyl Analogs

N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxamide
  • Functional Group : Carboxamide replaces the ester.
  • Applications : The amide group enables hydrogen bonding, enhancing biological activity (e.g., protease inhibition) compared to the target’s ester .
1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Piperidine
  • Structural Difference : Piperidine replaces the cyclopropane-carboxylate.
  • Applications : The basic nitrogen facilitates salt formation, improving solubility for pharmaceutical formulations .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The electron-withdrawing ester moderates transmetallation rates, while cyclopropane strain enhances reactivity toward electrophiles.
  • Comparison :
    • Cyclobutane analogs (e.g., 22) show slower coupling due to reduced strain .
    • Nitrile-substituted analogs (e.g., 1346264-25-2) exhibit lower reactivity but greater stability .

Physical and Chemical Properties

Compound Name Molecular Weight CAS Number Physical State Purity Key Feature
Target Compound 353.23 g/mol 2304631-53-4 Yellow Solid N/A 3-Methyl-4-boronate, cyclopropane
PN-1610 330.04 g/mol 1004294-83-0 Solid 96% 3-Boronate, no methyl substituent
Cyclobutane-22 338.10 g/mol N/A Solid N/A Cyclobutane core
1-(3-Boronphenyl)Cyclopropanecarbonitrile 257.11 g/mol 1346264-25-2 Solid N/A Nitrile substituent

Biological Activity

Methyl 1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is a compound that belongs to a class of organic molecules characterized by its unique dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various disease processes.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H22BNO2
  • Molecular Weight : 283.17 g/mol
  • CAS Number : 1818380-84-5

The presence of the dioxaborolane group is significant as it enhances the compound's stability and solubility, which are critical for biological activity.

Inhibition of Kinases

Recent studies have highlighted the compound's role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is implicated in various diseases, including cancer.

  • GSK-3β Inhibition : The compound has shown promising inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β), a kinase involved in multiple signaling pathways. The IC50 value for GSK-3β inhibition was found to be in the low nanomolar range (10–1314 nM), indicating potent activity .
  • Mechanism of Action : The mechanism involves binding to the ATP-binding site of the kinase, effectively blocking its activity. This inhibition can lead to altered cellular signaling pathways that may inhibit tumor growth or promote apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant reduction of cell viability in various cancer cell lines compared to control groups. The reduction was attributed to GSK-3β inhibition leading to apoptosis .

Toxicity and Safety Profile

While the biological activity is promising, it is essential to consider the toxicity profile:

  • Acute Toxicity : The compound is classified with H302 (harmful if swallowed) and H315 (causes skin irritation). Proper handling and safety precautions are advised when working with this compound .

Comparative Biological Activity Table

Compound NameMolecular WeightGSK-3β IC50 (nM)Safety Classification
This compound283.17 g/mol10–1314H302, H315
Staurosporine (Reference)466.54 g/mol<10H300

Q & A

Q. What are the key characterization techniques to confirm the structural integrity of this boronate ester?

Methodological Answer:

  • Employ a combination of 1H and 13C NMR spectroscopy to verify the cyclopropane ring, methyl ester, and dioxaborolane moieties. Compare chemical shifts with analogous compounds (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxaborolane ).
  • Use FTIR to confirm the presence of ester carbonyl (C=O, ~1700–1750 cm⁻¹) and B-O bonds (1350–1310 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For example, the dioxaborolane group’s isotopic pattern should align with boron-containing fragments .

Q. How should researchers optimize Suzuki-Miyaura coupling conditions using this compound as a boronate partner?

Methodological Answer:

  • Screen palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (K₂CO₃, CsF) in solvents like THF or dioxane.
  • Monitor reaction progress via TLC or HPLC to address incomplete coupling, which may arise from steric hindrance at the boronate’s phenyl group .
  • Use 19F NMR (if fluorinated substrates are used) or GC-MS to quantify coupling efficiency .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of airborne particles .
  • In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane and dioxaborolane groups influence cross-coupling reactivity?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to analyze steric hindrance at the boron center. Compare transition-state energies with/without cyclopropane substitution .
  • Experimentally, substitute the cyclopropane with a linear alkyl chain and measure coupling rates via kinetic studies to isolate steric contributions .

Q. What strategies resolve contradictions in catalytic efficiency when using different palladium precursors?

Methodological Answer:

  • Characterize palladium nanoparticle formation using TEM/XPS to assess if ligand-free Pd(0) clusters are active species. Compare with pre-ligated catalysts (e.g., PdCl₂(tBu₃P)) .
  • Conduct ligand screening (e.g., SPhos, XPhos) to stabilize Pd intermediates and reduce decomposition pathways .

Q. How can researchers address discrepancies in NMR data between synthesized batches?

Methodological Answer:

  • Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d6) and trace moisture, which can shift boron-related peaks .
  • Use variable-temperature NMR to identify dynamic effects (e.g., hindered rotation of the dioxaborolane group) that may obscure splitting patterns .

Q. What methods are effective for analyzing byproduct formation during ester hydrolysis?

Methodological Answer:

  • Employ LC-MS/MS to detect cyclopropane ring-opening products (e.g., diols or carboxylic acids).
  • Compare hydrolysis rates under acidic (HCl/THF) vs. basic (NaOH/MeOH) conditions using kinetic profiling .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the stability of the dioxaborolane group under aqueous conditions?

Methodological Answer:

  • Conduct accelerated stability studies in buffered solutions (pH 4–9) at 40°C. Monitor boron hydrolysis via ICP-OES and correlate with NMR/FTIR data .
  • Compare results with structurally similar boronate esters (e.g., 2-(4-boronophenyl)cyclopropane derivatives) to identify substituent-specific trends .

Synthetic Methodology

Q. What steps improve yield in the synthesis of this compound via cyclopropanation?

Methodological Answer:

  • Optimize Simmons-Smith conditions (Zn/Ag couple, CH₂I₂) by controlling reaction temperature (<0°C) to minimize side reactions .
  • Use HPLC purification with a C18 column to separate cyclopropane products from diiodomethane byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.